4-(Azetidine-1-carbonyl)benzonitrile
Description
4-(Azetidine-1-carbonyl)benzonitrile is a benzonitrile derivative featuring an azetidine ring conjugated to the nitrile-substituted benzene core via a carbonyl group. The azetidine moiety, a four-membered saturated heterocycle, may enhance metabolic stability and modulate steric and electronic properties compared to larger rings like piperidine or pyrrolidine . Applications of such compounds range from enzyme inhibitors (e.g., NSD2-PWWP1 inhibitors ) to nonlinear optical materials .
Properties
IUPAC Name |
4-(azetidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNFUUCYTTWVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidine-1-carbonyl)benzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile group. . This reaction is efficient for synthesizing functionalized azetidines under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of metalated azetidines and practical C(sp3)–H functionalization techniques are also explored for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the azetidine ring, leading to different products.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Formation of azetidine N-oxides.
Reduction: Formation of open-chain amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
4-(Azetidine-1-carbonyl)benzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azetidine-1-carbonyl)benzonitrile involves its interaction with molecular targets through the azetidine ring and benzonitrile group. The ring strain of the azetidine allows for facile bond cleavage and functionalization, while the benzonitrile group can engage in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Key Observations :
- Extended π-systems (e.g., triazole-ethenyl in 1c ) enhance electronic delocalization, critical for nonlinear optical properties .
Key Observations :
Key Observations :
- Halogenation (e.g., 3-chlorophenyl in 1c ) enhances cytotoxicity, likely due to increased lipophilicity.
- Azetidine’s small ring size may improve blood-brain barrier penetration compared to bulkier analogs .
Physical and Electronic Properties
Nonlinear optical (NLO) properties are critical for materials science applications:
Key Observations :
Key Observations :
- Bulky substituents (e.g., phenoxazinyl in ) optimize OLED efficiency via thermally activated delayed fluorescence (TADF).
- Azetidine derivatives may serve as compact enzyme inhibitors due to their rigid structure .
Biological Activity
4-(Azetidine-1-carbonyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an azetidine ring and a benzonitrile moiety, which contribute to its unique chemical reactivity and biological interactions. The azetidine structure is known for its ability to participate in various chemical reactions, while the benzonitrile component may enhance lipophilicity, potentially improving bioavailability.
Research indicates that this compound interacts with specific molecular targets, modulating various biological pathways. Its mechanisms may involve:
- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in critical cellular processes.
- Receptor Interaction : It has been suggested that it can bind to specific receptors, altering signaling pathways associated with disease progression.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity. Preliminary tests indicate effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.
Anticancer Potential
The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |
Case Studies
- In Vitro Studies : A study conducted on MCF-7 cells showed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 15 µM. Flow cytometry analysis indicated increased annexin V positivity, confirming the induction of apoptosis.
- Animal Models : In vivo studies using mouse models of cancer have demonstrated that administration of the compound significantly reduces tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile | Contains a pyridine ring | Significant enzyme modulation |
| 4-(Pyridin-1-yl)benzonitrile | Lacks azetidine moiety | Moderate anticancer activity |
| Azetidine derivatives | Various substitutions on azetidine | Diverse biological activities |
This compound stands out due to its dual-ring structure, which may confer distinct pharmacological properties not observed in other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Azetidine-1-carbonyl)benzonitrile, and what reaction conditions optimize yield?
- Methodology :
- Step 1 : Use a coupling reaction between azetidine and a benzonitrile derivative. For example, activate the carbonyl group via a carbodiimide coupling agent (e.g., EDC or DCC) to facilitate amide bond formation .
- Step 2 : Optimize solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to balance reaction kinetics and product stability. Monitor by TLC or HPLC for intermediate formation.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield improvements (70–85%) are achievable by controlling stoichiometry and avoiding moisture .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to prevent inhalation of dust/volatiles. Avoid skin contact due to potential irritation .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Stability tests indicate decomposition above 40°C or in humid conditions .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Analytical Workflow :
- IR Spectroscopy : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and carbonyl (amide C=O ~1650 cm⁻¹) groups. Compare to DFT-calculated vibrational modes .
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals: nitrile carbon (~115 ppm), azetidine ring protons (δ 3.2–3.8 ppm), and aromatic protons (δ 7.5–8.0 ppm) .
- X-ray Crystallography : Resolve tautomeric or conformational ambiguities. Requires high-purity crystals grown via slow evaporation in ethanol/water .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Troubleshooting Framework :
- Step 1 : Validate assay conditions (pH, temperature, co-solvents). For enzyme inhibition studies, ensure substrate saturation and measure IC₅₀ values under standardized protocols .
- Step 2 : Compare cellular vs. cell-free systems. Contradictions may arise from membrane permeability differences or off-target effects in whole-cell assays .
- Step 3 : Use orthogonal techniques (e.g., SPR for binding affinity, ITC for thermodynamics) to confirm interactions .
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
- Modeling Strategies :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity sites .
- NBO Analysis : Quantify hyperconjugation effects (e.g., azetidine ring strain vs. carbonyl conjugation) .
- MD Simulations : Study solvation dynamics in water/DMSO to assess aggregation propensity .
Q. What experimental strategies can elucidate the tautomeric behavior of this compound in different solvents?
- Experimental Design :
- UV-Vis Spectroscopy : Monitor absorption shifts (e.g., 250–300 nm) in aprotic (toluene) vs. protic (ethanol) solvents to detect keto-enol tautomerism .
- Variable-Temperature NMR : Observe signal splitting in DMSO-d₆ at −20°C to slow tautomeric interconversion .
- Photochemical Deracemization : Use UV light (254 nm) to induce and track racemization kinetics, as demonstrated for similar nitrile derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
